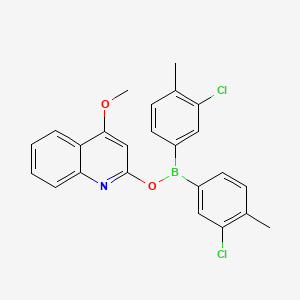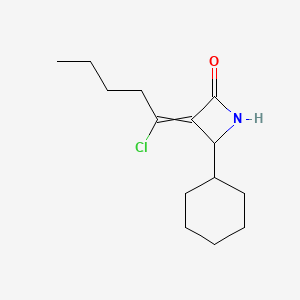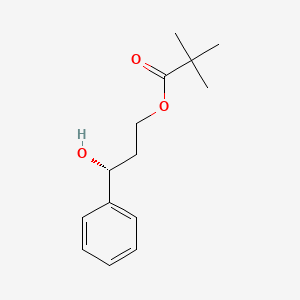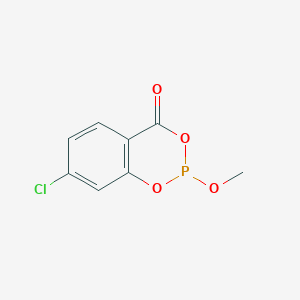
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate is a chemical compound that belongs to the class of quinoline derivatives. . This compound, in particular, is of interest due to its unique structure, which combines a quinoline moiety with borinate groups, potentially offering unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs.
化学反応の分析
Types of Reactions
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may be explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets and pathways. For example, they can inhibit enzymes, bind to DNA, or interact with cell membranes . The borinate groups may also contribute to the compound’s activity by facilitating interactions with specific biological targets.
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.
Quinoline N-oxide: Used in various chemical reactions and has potential biological activities.
Uniqueness
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate is unique due to the presence of both quinoline and borinate groups in its structure. This combination may offer distinct chemical and biological properties compared to other quinoline derivatives. The borinate groups can enhance the compound’s reactivity and interactions with biological targets, potentially leading to new applications in medicinal chemistry and materials science.
特性
CAS番号 |
872495-01-7 |
|---|---|
分子式 |
C24H20BCl2NO2 |
分子量 |
436.1 g/mol |
IUPAC名 |
bis(3-chloro-4-methylphenyl)-(4-methoxyquinolin-2-yl)oxyborane |
InChI |
InChI=1S/C24H20BCl2NO2/c1-15-8-10-17(12-20(15)26)25(18-11-9-16(2)21(27)13-18)30-24-14-23(29-3)19-6-4-5-7-22(19)28-24/h4-14H,1-3H3 |
InChIキー |
YKVCYKPCMRHBPJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC3=NC4=CC=CC=C4C(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)
![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)

![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)




